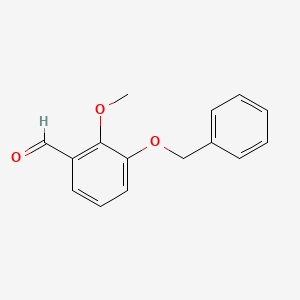

3-(Benzyloxy)-2-methoxybenzaldehyde

Descripción general

Descripción

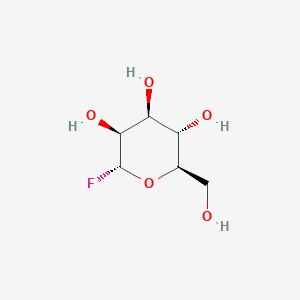

3-(Benzyloxy)-2-methoxybenzaldehyde, also known as benzaldehyde, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 236.27 g/mol. Benzaldehyde has been used in a variety of scientific applications due to its unique properties and potential benefits.

Aplicaciones Científicas De Investigación

Synthesis Applications

3-(Benzyloxy)-2-methoxybenzaldehyde and its derivatives have significant applications in synthesis. For instance, a study by Lu Yong-zhong (2011) discusses the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% (Lu Yong-zhong, 2011). Similarly, Gong Ben-hai et al. (2006) synthesized intermediates like 3-Benzyloxy-4-methoxybenzaldehyde as part of the process to create compounds for Lamellarins using phase transfer catalyst (Gong Ben-hai et al., 2006).

Anticancer Activity

Benzyloxybenzaldehyde derivatives, including 3-(Benzyloxy)-2-methoxybenzaldehyde, show potential in cancer treatment. A study led by Chin-Fen Lin et al. (2005) found that certain benzyloxybenzaldehyde derivatives had significant anticancer activity against the HL-60 cell line, with some compounds exhibiting potent effects at concentrations as low as 1-10 µM (Chin-Fen Lin et al., 2005). Another study by Zena A. Al-Mudaris et al. (2013) indicated that the conjugation of benzylvanillin (2-(benzyloxy)-3-methoxybenzaldehyde) with benzimidazole improved anti-leukemic properties, highlighting its potential as an anti-leukemic agent (Zena A. Al-Mudaris et al., 2013).

Enzyme Catalysis

In the field of enzyme catalysis, 3-(Benzyloxy)-2-methoxybenzaldehyde finds use in asymmetric C–C bond formation. Sven Kühl et al. (2007) demonstrated the utility of benzaldehyde lyase (BAL) in catalyzing the formation of derivatives involving this compound, highlighting its role in the synthesis of complex organic molecules (Sven Kühl et al., 2007).

Larvicidal Activity

The compound and its derivatives also exhibit larvicidal activity. Research by Geoffrey M. Mahanga et al. (2005) showed that derivatives like 2-benzyloxy-4-methoxybenzaldehyde demonstrated significant activity against Anopheles gambiae larvae (Geoffrey M. Mahanga et al., 2005).

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s potential use in sm coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its potential use in sm coupling reactions suggests it may facilitate the formation of new carbon–carbon bonds .

Action Environment

The success of sm coupling reactions, in which the compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

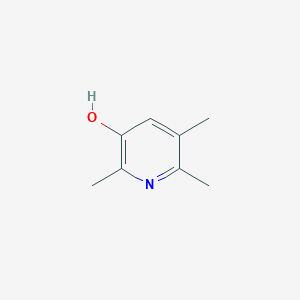

IUPAC Name |

2-methoxy-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-13(10-16)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZYNSXJLFISBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346035 | |

| Record name | 3-(Benzyloxy)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-methoxybenzaldehyde | |

CAS RN |

273200-57-0 | |

| Record name | 3-(Benzyloxy)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)

![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B3256532.png)